molecular formula C24H27N2NaO5 B1260879 Unii-P9C4680QP7 CAS No. 83348-78-1

Unii-P9C4680QP7

Cat. No.: B1260879
CAS No.: 83348-78-1
M. Wt: 446.5 g/mol
InChI Key: XPOXELABJLPBTQ-FMCJTSGUSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Unique Ingredient Identifier (UNII) P9C4680QP7 is a non-proprietary, machine-readable alphanumeric code assigned to a specific chemical substance under the Global Substance Registration System (GSRS). This system, maintained by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS), ensures unambiguous identification of substances relevant to medicine and translational research . For regulatory purposes, UNIIs enable precise tracking of substances in pharmacovigilance, labeling, and adverse event reporting.

Properties

CAS No.

83348-78-1

Molecular Formula

C24H27N2NaO5

Molecular Weight

446.5 g/mol

IUPAC Name

sodium;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylate

InChI

InChI=1S/C24H28N2O5.Na/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-12,16,19,21,25H,3,13-15H2,1-2H3,(H,28,29);/q;+1/p-1/t16-,19-,21-;/m0./s1

InChI Key

XPOXELABJLPBTQ-FMCJTSGUSA-M

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CC3=CC=CC=C32)C(=O)[O-].[Na+]

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CC3=CC=CC=C32)C(=O)[O-].[Na+]

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CC3=CC=CC=C32)C(=O)[O-].[Na+]

Synonyms

1-(N-(1-ethoxycarbonyl)-3-phenyl-1S-propyl)alanyl-2,3-dihydro-2S-indole-2-carboxylate sodium
CGS 13928C
CGS-13928-C
CGS-13928C
Wy 44,655
Wy 44655
Wy-44655

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Unii-P9C4680QP7 belongs to a class of heterocyclic compounds containing pyrrolo-triazine or pyrazole cores, as inferred from structurally analogous substances in . Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Log S (Solubility) Hydrogen Bond Acceptors Aromatic Heavy Atoms Hazard Statements
This compound (CAS 918538-05-3) C₆H₃Cl₂N₃ 188.01 -2.05 3 5 H315, H319, H335
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine C₉H₁₀ClN₃ 195.65 -2.12 3 6 H302, H315
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine C₇H₆ClN₃ 167.60 -1.98 3 5 H319, H335
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine C₇H₄Cl₂N₂ 195.03 -2.20 2 6 H318, H411

Key Observations :

  • Structural Similarities : All compounds feature fused bicyclic aromatic systems with chlorine substitutions, contributing to similar electronic profiles and reactivity .
  • Solubility : This compound exhibits moderate aqueous solubility (Log S = -2.05), comparable to its analogues, likely due to balanced lipophilicity from chlorine atoms and hydrogen-bonding capacity .
  • Hazard Profile : This compound shares skin/eye irritation (H315, H319) and respiratory toxicity (H335) risks with its pyrazole-containing analogues, underscoring the need for stringent handling protocols .

Key Findings :

  • PAINS/Brenk Alerts : This compound lacks pan-assay interference (PAINS) motifs, making it more suitable for targeted drug discovery compared to the 4-chloro-5-isopropylpyrrolo-triazine analogue .
  • Synthetic Accessibility : The compound’s synthetic accessibility score (3.2/4.0) suggests moderate complexity, comparable to its analogues, with challenges arising from halogenation and heterocyclic ring closure .
  • Bioavailability : With a bioavailability score of 0.55, This compound outperforms the 4-chloro-5-isopropyl derivative (0.45), likely due to optimized molecular weight and hydrogen-bonding capacity .

Characterization Standards :

  • NMR Spectroscopy : Full assignment of $ ^1H $ and $ ^{13}C $ NMR resonances, including DEPT/2D correlations for stereochemical confirmation .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulae within ±5 ppm accuracy .
  • Purity Verification : HPLC with UV detection (≥95% purity) is mandated for compounds with in vivo data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.